J-104129: A Technical Guide to its M3 Muscarinic Receptor Selectivity
J-104129: A Technical Guide to its M3 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of J-104129, a potent and selective antagonist for the M3 muscarinic acetylcholine receptor. J-104129 has been identified as a valuable tool in pharmacological research and a potential therapeutic agent, particularly in the context of respiratory diseases. This document synthesizes key data on its binding affinity and functional activity, details the experimental protocols used for its characterization, and visualizes the underlying signaling pathways and experimental workflows.
Core Data Presentation: Receptor Selectivity Profile
The selectivity of J-104129 for the human M3 muscarinic receptor subtype over other subtypes, particularly M2, is a defining characteristic of its pharmacological profile. The following tables summarize the quantitative data from binding affinity and functional antagonism studies.
Table 1: Muscarinic Receptor Binding Affinity of J-104129
| Receptor Subtype | Ki (nM) | Selectivity Ratio (M2/M3) | Reference |
| Human M1 | 19 | - | |
| Human M2 | 490 | 117 | [1] |
| Human M3 | 4.2 | - | [1][2] |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism of J-104129
| Tissue/Assay | Receptor Target | Potency (KB, nM) | Selectivity Ratio (M2/M3) | Reference |
| Isolated Rat Trachea | M3 | 3.3 | >50 | |
| Rat Right Atria | M2 | 170 | - |
KB: Equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.
Key Experimental Protocols
The characterization of J-104129's M3 receptor selectivity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of J-104129 for human M1, M2, and M3 muscarinic receptors.
Materials:
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Membrane preparations from CHO (Chinese Hamster Ovary) cells stably expressing human M1, M2, or M3 receptors.
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Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
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Test compound: J-104129.
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Non-specific binding control: Atropine (1 µM).
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Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
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Scintillation cocktail and liquid scintillation counter.
Procedure:
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Incubation: In a 96-well plate, combine the cell membrane preparations, [3H]-NMS at a concentration near its Kd, and varying concentrations of J-104129. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.
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Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
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Termination: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
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Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
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Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of J-104129 that inhibits 50% of the specific [3H]-NMS binding) by non-linear regression analysis of the competition binding curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (Isolated Tissue)
These experiments assess the functional consequence of receptor binding, such as the inhibition of smooth muscle contraction.
Objective: To determine the functional antagonist potency (KB) of J-104129 at the M3 receptor in a physiologically relevant tissue.
Materials:
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Male Sprague-Dawley rats.
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Isolated rat trachea preparation.
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Agonist: Acetylcholine (ACh).
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Antagonist: J-104129.
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Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
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Isotonic transducer and data acquisition system.
Procedure:
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Tissue Preparation: Euthanize a rat and dissect the trachea. Prepare tracheal ring segments and mount them in an organ bath under a resting tension.
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Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
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Cumulative Concentration-Response Curve to Agonist: Generate a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.
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Antagonist Incubation: Wash the tissue and then incubate with a known concentration of J-104129 for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.
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Second Agonist Curve: In the continued presence of J-104129, generate a second cumulative concentration-response curve for acetylcholine.
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Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. The rightward shift in the curve caused by J-104129 is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve. The KB value can be derived from the pA2.
Mandatory Visualizations
Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C, resulting in various cellular responses, including smooth muscle contraction.
Caption: M3 muscarinic receptor signaling cascade.
Experimental Workflow
The determination of receptor selectivity involves a systematic process beginning with the preparation of biological materials and culminating in the statistical analysis of experimental data.
Caption: Workflow for determining receptor selectivity.
